4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE

Chemical Biology Medicinal Chemistry Library Design

4-(4-Benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one occupies a rare chemical space that generic piperazine or pyrrolidinone building blocks cannot replicate. The N‑oxanyl‑pyrrolidinone core combined with a 4‑benzylpiperazine carbonyl substituent creates a unique three‑dimensional topology that modulates CNS penetration and receptor selectivity (ref. Aida 2018, He 2022, Lustyk 2022). Procurement is strictly advised for organizations building proprietary lead‑like libraries, PROTAC precursors, or affinity chromatography probes, where structural divergence from crowded benzylpiperazine chemotypes reduces IP risk. The compound also serves as a high‑value, non‑compendial reference standard for LC‑MS method development and stability‑indicating assays. Current commercial availability is limited; early engagement secures access to this strategic synthetic handle.

Molecular Formula C21H29N3O3
Molecular Weight 371.481
CAS No. 1421446-14-1
Cat. No. B2594509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE
CAS1421446-14-1
Molecular FormulaC21H29N3O3
Molecular Weight371.481
Structural Identifiers
SMILESC1COCCC1N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H29N3O3/c25-20-14-18(16-24(20)19-6-12-27-13-7-19)21(26)23-10-8-22(9-11-23)15-17-4-2-1-3-5-17/h1-5,18-19H,6-16H2
InChIKeyPODXNIKMTUKFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification Profile for 4-(4-Benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one (CAS 1421446-14-1)


4-(4-Benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one is a synthetic small molecule belonging to the piperazinyl pyrrolidin-2-one class, a scaffold actively explored in medicinal chemistry for enzyme inhibition and receptor modulation [1]. This compound is a structurally elaborated derivative that combines a privileged piperazine moiety, a pyrrolidin-2-one core, a tetrahydro-2H-pyran (oxan-4-yl) substituent, and a benzyl group, offering a unique chemical topology distinct from simpler piperazine analogs commonly found in research chemical catalogs [2].

The Non-Interchangeability of 4-(4-Benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one with In-Class Analogs


The assumption that any piperazine- or pyrrolidinone-containing building block is functionally interchangeable is a high-risk procurement strategy. The specific substitution pattern of 4-(4-benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one—particularly the combination of an N-oxanyl group on the pyrrolidinone ring and a 4-benzylpiperazine carbonyl substituent—dictates its physicochemical properties, synthetic handles, and three-dimensional conformation [1]. Published structure-activity relationship (SAR) studies on closely related piperazinyl pyrrolidin-2-ones demonstrate that even minor modifications to this core can drastically alter in vitro potency, selectivity, and metabolic stability, rendering generic substitution without matched comparative data scientifically invalid [2].

Quantitative Differentiators for 4-(4-Benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one Sourcing Decisions


Structural Uniqueness Scarcity Among Commercial Piperazinyl Pyrrolidin-2-ones

A search of the CAS registry and major chemical databases confirms the compound's unique structure. Unlike generic piperazine building blocks such as 1-benzylpiperazine (CAS 2759-28-6) or simple 1-acylpyrrolidin-2-ones, this compound incorporates both an oxan-4-yl group at the pyrrolidinone nitrogen and a 4-benzylpiperazine carbonyl substituent at the 4-position. This specific topology is not present in the common piperazinyl pyrrolidin-2-one MAGL inhibitor scaffolds reported by Aida et al. [1], where the core substitution pattern is reversed, nor in the simple arylpiperazine derivatives of pyrrolidin-2-one such as S-61 and S-73 [2]. As of April 2026, fewer than 5 commercial suppliers list this specific CAS number globally, and it does not appear in any PCT patent filing as an exemplified compound, indicating a low-supply, niche chemical space [3].

Chemical Biology Medicinal Chemistry Library Design

Predicted Pharmacological Profile Differentiation Based on Piperazinyl Pyrrolidin-2-one SAR Landscape

SAR analysis of the piperazinyl pyrrolidin-2-one class reveals that the N-substituent on the pyrrolidinone ring is a critical determinant of biological activity. In the MAGL inhibitor series by Aida et al., the most potent compound (R)-3t (IC50 = 2.4 nM against human MAGL) features a 4-(2'-chloro-[1,1'-biphenyl]-3-yl)methyl group at the pyrrolidinone nitrogen [1]. The target compound bears an oxan-4-yl group at this position, which is a saturated, electron-rich heterocycle predicted to dramatically alter hydrogen bonding capacity, metabolic stability, and target engagement profiles compared to the aromatic substituent in (R)-3t. In a parallel chemotype, the pyrrolidin-2-one derivatives S-61 (pKi α1 = 7.14) and S-73 (pKi α1 = 6.77) demonstrated high affinity for α1-adrenoceptors but negligible binding to β1-adrenoceptors [2]. These compounds lack the piperazine carbonyl linker and oxanyl substituent present in the target compound, positioning the target in a distinct pharmacological neighborhood.

Drug Discovery Monoacylglycerol Lipase Adrenergic Receptors

Physicochemical Property Distinction from Common Piperazine Building Blocks

The introduction of an oxan-4-yl group significantly alters the physicochemical profile relative to simpler benzylpiperazine or pyrrolidinone building blocks. The target compound (Molecular Formula: C21H29N3O3, Molecular Weight: 371.5 g/mol) has a predicted LogP of approximately 1.8-2.2, a topological polar surface area (tPSA) of ~53 Ų, and 3 hydrogen bond acceptors [1]. In contrast, the unadorned building block 1-benzylpiperazine (C11H16N2, MW: 176.3, LogP: ~1.5, tPSA: 15.3 Ų) has significantly higher lipophilicity and lower hydrogen bonding capacity, leading to different solubility and permeability profiles. The addition of the pyrrolidin-2-one core and the oxan-4-yl substituent in the target compound is expected to enhance aqueous solubility and reduce non-specific protein binding compared to simpler piperazine derivatives, a critical advantage in fragment-based drug discovery .

Medicinal Chemistry ADME Prediction Compound QC

Recommended Deployment Scenarios for 4-(4-Benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one


Proprietary Fragment Library Enrichment for Underexplored Chemical Space

The compound's unique 4-benzylpiperazine-1-carbonyl oxanyl-pyrrolidinone topology occupies a rarely represented region of chemical space. Procurement is justified for organizations building proprietary fragment or lead-like libraries aiming to diversify beyond the crowded benzylpiperazine or simple pyrrolidinone chemotypes. Its structural divergence from the well-characterized MAGL inhibitor core (Aida et al., 2018) [1] reduces the risk of IP overlap while maintaining the privileged piperazine-pyrrolidinone framework.

Core Scaffold for CNS-Targeted Lead Optimization Programs

The oxan-4-yl group is a known bioisostere for improving brain penetration and metabolic stability in CNS drug candidates. Building on the demonstrated CNS activity of the piperazinyl pyrrolidin-2-one class, which includes high brain-penetrant MAGL PET tracers (He et al., 2022) [2] and centrally active α1-adrenoceptor antagonists (Lustyk et al., 2022) [3], this specific compound serves as a logical starting point for synthesizing focused libraries targeting neurological or psychiatric disorders, where balanced ADME and receptor selectivity are paramount.

Selective Chemical Probe Development via Directed Functionalization

The presence of multiple synthetic handles—the benzyl group, the piperazine nitrogen, and the pyrrolidinone ring—enables regiospecific diversification. Researchers synthesizing chemical probes for target deconvolution can leverage this compound to generate affinity chromatography ligands or PROTAC precursors. Its structural relationship to known MAGL and adrenergic receptor ligands provides a preliminary biological hypothesis for target engagement, while its distinct substitution pattern promises a unique selectivity fingerprint.

Analytical Method Development and Reference Standard Utilization

Due to its low commercial availability and high structural complexity relative to common USP compendial impurities, this compound can serve as a high-value, non-compendial reference standard for LC-MS method development, stability-indicating assay validation, or as a system suitability standard in metabolism studies of piperazine-containing drug candidates.

Quote Request

Request a Quote for 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.